molecular formula C21H18N2O6S B11367931 methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11367931
M. Wt: 426.4 g/mol
InChI Key: QHMMFUDPNMVMHW-UHFFFAOYSA-N
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Description

Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. The starting materials often include 2,3-dihydro-1,4-benzodioxin, isoxazole derivatives, and cyclopenta[b]thiophene. The synthesis may involve the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester to form the isoxazole ring.

    Coupling Reactions: The isoxazole derivative is then coupled with 2,3-dihydro-1,4-benzodioxin-6-yl using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Cyclization: The intermediate product is then subjected to cyclization to form the cyclopenta[b]thiophene ring system.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield the final product

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole or benzodioxin derivatives.

Scientific Research Applications

Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to modulate these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound shares structural similarities with other isoxazole and benzodioxin derivatives.

    Isoxazole Derivatives: Compounds such as 3-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazole.

    Benzodioxin Derivatives: Compounds such as 2,3-dihydro-1,4-benzodioxin-6-ylamine.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H18N2O6S/c1-26-21(25)18-12-3-2-4-17(12)30-20(18)22-19(24)13-10-15(29-23-13)11-5-6-14-16(9-11)28-8-7-27-14/h5-6,9-10H,2-4,7-8H2,1H3,(H,22,24)

InChI Key

QHMMFUDPNMVMHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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